molecular formula C20H16BrN3O2 B2584900 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one CAS No. 1260744-03-3

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one

Cat. No. B2584900
CAS RN: 1260744-03-3
M. Wt: 410.271
InChI Key: GXOXRRMUTIXVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one” is a chemical compound that includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom . This compound is part of a larger class of compounds known as oxadiazoles, which have been used in various applications in medicine and agriculture .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

1,3,4-Oxadiazole derivatives have been extensively researched for their antimicrobial and antitubercular properties. Studies indicate that these compounds exhibit significant activity against a range of microbial species, including Mycobacterium tuberculosis. The structural modification of isoniazid (INH) derivatives with oxadiazole rings has led to compounds with comparable or superior efficacy against M. tuberculosis and non-tuberculous mycobacteria, showcasing their potential as lead compounds for new antitubercular agents (Asif, 2014).

Broad-Spectrum Biological Activities

Oxadiazole derivatives, including 1,3,4-oxadiazoles, have been found to possess a wide array of biological activities. They are recognized for their anticancer, antifungal, antibacterial, anti-inflammatory, antihypertensive, and antiviral properties, among others. This diversity in bioactivity stems from the oxadiazole ring's ability to bind effectively with different enzymes and receptors in biological systems through various weak interactions, making these compounds versatile tools in drug discovery and development (Verma et al., 2019).

Antioxidant Activity

Research into the antioxidant capabilities of oxadiazole derivatives, including analytical methods to determine their effectiveness, highlights the potential of these compounds in mitigating oxidative stress-related conditions. The study of antioxidants, including oxadiazole compounds, focuses on their capacity to neutralize free radicals and protect against cellular damage, which is fundamental in the prevention of various chronic diseases (Munteanu & Apetrei, 2021).

Material Science Applications

Oxadiazole derivatives are not only limited to pharmacological applications but also extend to material science, where they are used in the development of polymers and organic electronics. Their potential as luminescent materials and components in organic light-emitting diodes (OLEDs) is particularly noted, showcasing their versatility beyond medicinal applications (Squeo & Pasini, 2020).

Future Directions

Oxadiazole derivatives, such as this compound, are of interest in the development of new molecules with potential biological effects. They have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture . Therefore, future research may focus on exploring the biological activity of this compound and its potential applications in medicine and agriculture.

properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2/c1-3-24-11-16(18(25)15-9-12(2)7-8-17(15)24)20-22-19(23-26-20)13-5-4-6-14(21)10-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOXRRMUTIXVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.